molecular formula C6H9NO2 B14045117 (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B14045117
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-RZKHNPSRSA-N
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Description

(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . Another method includes the annulation of a cyclopropane cycle to an existing pyrrole or cyclopropane ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: It is a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities . It has been explored as a scaffold for drug discovery, including applications as opioid receptor antagonists and calcium channel inhibitors .

Industry: In the industrial sector, the compound’s unique structural properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it can act as an antagonist at opioid receptors, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in the synthesis of complex molecules and in drug discovery.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4?,6-/m0/s1

InChI Key

CLPZNYCYBYIODB-RZKHNPSRSA-N

Isomeric SMILES

C1CN[C@@]2(C1C2)C(=O)O

Canonical SMILES

C1CNC2(C1C2)C(=O)O

Origin of Product

United States

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